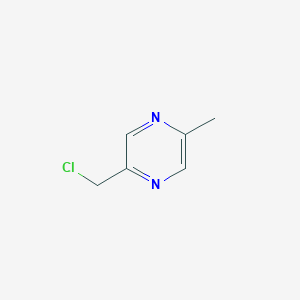

2-(Chloromethyl)-5-methylpyrazine

Descripción general

Descripción

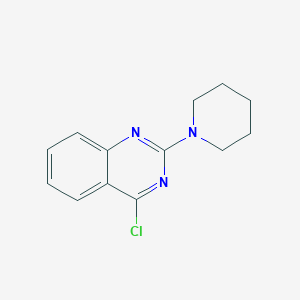

2-(Chloromethyl)-5-methylpyrazine (2-CMMP) is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless, volatile liquid with a characteristic odor and is used as a flavor enhancer and preservative in the food and beverage industry. In addition, 2-CMMP has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

One of the significant applications of 2-(Chloromethyl)-5-methylpyrazine in scientific research is its role in the synthesis of pharmaceutical compounds, particularly in the development of proton pump inhibitors (PPIs). A review by Saini et al. (2019) highlights the novel synthesis methods of omeprazole, a widely used anti-ulcer drug, where 2-(Chloromethyl)-5-methylpyrazine plays a crucial role. The review describes various pharmaceutical impurities of PPIs, emphasizing the development of standards that can be used in further research. This demonstrates the chemical's importance in understanding and improving the production processes of medications aimed at treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).

Environmental and Toxicological Studies

While direct studies on 2-(Chloromethyl)-5-methylpyrazine regarding environmental fate or toxicity are scarce, research on related chemical compounds can offer insights into potential environmental and toxicological considerations. For instance, studies on the degradation products of chemical warfare agents, including chlorinated solvents and pesticides, underscore the importance of understanding the environmental persistence and toxicological profiles of chemical compounds. These investigations can indirectly inform safety and handling measures for chemicals with similar properties, including 2-(Chloromethyl)-5-methylpyrazine. Munro et al. (1999) and Cooper et al. (2011) provide extensive reviews on the toxicity, environmental fate, and human exposure risks of various chlorinated compounds, highlighting the broader context within which 2-(Chloromethyl)-5-methylpyrazine's environmental and health impacts can be assessed (N. Munro et al., 1999); (G. Cooper, C. Scott, & A. S. Bale, 2011).

Bioactive Compound Synthesis and Pharmacology

Research into bioactive compounds, such as DNA minor groove binders and diketopiperazines, provides another perspective on the relevance of 2-(Chloromethyl)-5-methylpyrazine. These studies involve the synthesis and examination of compounds with potential pharmaceutical applications, including anticancer, antimicrobial, and neuroprotective agents. For example, the synthesis and biological activities of chlorogenic acids and their derivatives illustrate the chemical's potential in contributing to the development of nutraceuticals and functional foods with health-promoting properties. Wang et al. (2013) and Lu et al. (2020) review the pharmacological effects and health benefits of such compounds, suggesting a broader application spectrum for 2-(Chloromethyl)-5-methylpyrazine in drug discovery and dietary supplement development (Yi Wang, Pei-Pei Wang, Hongguang Ma, & Weiming Zhu, 2013); (Huijie Lu, Z. Tian, Yiyan Cui, Zhichang Liu, & Xianyong Ma, 2020).

Propiedades

IUPAC Name |

2-(chloromethyl)-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-3-9-6(2-7)4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGKEWIOOGLGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529403 | |

| Record name | 2-(Chloromethyl)-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81831-68-7 | |

| Record name | 2-(Chloromethyl)-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)

![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)

![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)